molecular formula C26H42O4 B1456434 Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate CAS No. 1202865-43-7

Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

Cat. No. B1456434
M. Wt: 422.6 g/mol
InChI Key: DROMNWUQASBTFM-BFNLLCNMSA-N
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Description

Molecular Structure Analysis

The molecular structure of Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate consists of a benzene ring substituted with two nonyl groups and two carboxylate groups . The benzene ring is also tetradeuterated, meaning it has four deuterium atoms .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis and chemical reactivity of complex organic molecules, which can shed light on the potential synthetic routes and reactivity of "Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate". For instance, studies have detailed solvent-free synthesis methods for triazines, demonstrating the efficiency of using N-halosulfonamides as catalysts for synthesizing substituted triazines under solvent-free conditions, which could be relevant for the synthesis of similarly complex organic molecules (Ghorbani‐Vaghei et al., 2015).

Material Science and Catalysis

In the field of material science, functionalized metal-organic frameworks (MOFs) have been synthesized using organic dicarboxylate ligands. These MOFs exhibit significant hydrogen uptake properties, which can be influenced by the structure of the organic ligands used in their construction. This research may offer insights into the design and functionalization of materials with specific chemical moieties for gas storage or catalysis applications (Rowsell et al., 2004).

Photophysical Properties

Studies on the photophysical properties of organic compounds, such as the torsional motions of bis(phenylethynyl)benzene derivatives, highlight the impact of structural modifications on the photophysical behavior of organic molecules. Such research could provide a basis for understanding how the addition of specific functional groups, like dinonyl substituents and deuterium atoms, might affect the photophysical properties of related compounds (Greaves et al., 2006).

properties

IUPAC Name

dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3/i15D,16D,19D,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROMNWUQASBTFM-BFNLLCNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334671
Record name Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-n-nonyl phthalate-3,4,5,6-d4

CAS RN

1202865-43-7
Record name Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202865-43-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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